Herboxidiene

概要

説明

. この化合物は、水、エタノール、n-ブタノール、アセトンなどの極性溶媒に可溶ですが、ヘキサンなどの非極性溶媒には不溶です . Herboxidieneは、除草剤、抗コレステロール剤、抗腫瘍剤など、多岐にわたる生物活性を持つことから、注目を集めています .

2. 製法

合成経路と反応条件: this compoundの化学合成は、複数のキラル中心と独特のエポキシド官能基を含む複雑な構造を持つため、困難です . 合成は通常、キーフラグメントの構築から始まり、ジュリアオレフィン化などの方法を用いてそれらを組み立てることを含みます . エポキシ化工程では、ケトン、カルボン酸、アルデヒドなどの他の酸化生成物が生成されるため、収率が低くなることがよくあります .

工業生産方法: this compoundの工業生産は、主にStreptomyces chromofuscusにおける生合成経路に依存しています。 前駆体の18-デオキシ-25-デメチル・ハーブキストリエンは、9モジュールPKS I経路で合成され、その後、酵素によって修飾されてハーブキジエンが形成されます . 代謝工学的手法は、工業用アプリケーションのためのハーブキジエンの収量を高めるために使用されてきました .

準備方法

Synthetic Routes and Reaction Conditions: The chemical synthesis of herboxidiene is challenging due to its complex structure, which includes multiple chiral centers and a unique epoxide functional group . The synthesis typically involves the construction of key fragments followed by their assembly using methods such as the Julia olefination . The epoxidation step often results in low yields due to the formation of other oxidized products like ketones, carboxylic acids, and aldehydes .

Industrial Production Methods: Industrial production of this compound primarily relies on the biosynthesis pathway in Streptomyces chromofuscus. The precursor, 18-deoxy-25-demethyl herboxitriene, is synthesized through a nine-module PKS I pathway and subsequently modified by enzymes to form this compound . Metabolic engineering approaches have been employed to enhance the yield of this compound for industrial applications .

化学反応の分析

Horner–Wittig Coupling for Diene Formation

The convergent synthesis of herboxidiene relies on a stereoselective Horner–Wittig reaction to unite the pyran core and side-chain fragments.

-

Reaction : Phosphine oxide 3 and aldehyde 21 undergo coupling using NaH in THF at 55°C, forming the central diene system (compound 33 ) with partial epimerization at C12 (3:2 dr) .

-

Key Data :

Starting Materials Conditions Product (Yield) C12 Epimer Ratio 3 + 21 NaH, THF, 55°C 33 (38%) 3:2 (major:minor)

This step highlights the challenge of controlling stereochemistry at C12, resolved through subsequent epoxide-directed functionalization .

Ireland–Claisen Rearrangement for Side-Chain Assembly

The side-chain fragment is synthesized via an Ireland–Claisen rearrangement to establish the C12–C15 stereochemistry.

-

Reaction : Ester 4 reacts with LDA and TBDMS-Cl, forming a Z-configured silyl ketene acetal that undergoes -sigmatropic rearrangement to yield acid 19 (R-configuration at C12) .

-

Mechanistic Insight : The chair-like transition state dictates E-geometry at the Δ14,15 double bond but introduces undesired R-configuration at C12, later corrected via oxidation-epimerization .

Oxa-Michael Cyclization for Pyran Core Construction

A titanium-mediated aldol reaction and oxa-Michael cyclization build the tetrahydropyran ring with all-equatorial substituents.

-

Reaction : Chiral lactate-derived ketone 5 undergoes aldol addition, followed by intramolecular oxa-Michael cyclization of acrylate 7 , forming pyran 6 in 85% yield .

-

Stereochemical Control : Computational studies reveal intramolecular hydrogen bonding between the C18 hydroxyl and acrylate carbonyl directs equatorial substituent orientation .

Directed Epoxidation

The final epoxidation step installs the C10–C11 epoxide with high diastereoselectivity.

-

Reaction : Alcohol 34 reacts with tert-butylhydroperoxide and VO(acac)₂ in CH₂Cl₂ at –8°C, yielding this compound methyl ester 35 (63%) .

-

Selectivity : The C18 hydroxyl group directs epoxidation to the Δ14,15 double bond, favoring the desired stereochemistry .

Re₂O₇-Mediated Dehydrative Cyclization

An alternative route employs Re₂O₇ to catalyze dehydrative cyclization of monoallylic diols.

-

Reaction : Diol precursors cyclize under thermodynamic control, forming the pyran core with >20:1 dr .

-

Advantage : This method simplifies synthesis by avoiding protecting groups and enables rapid access to this compound analogs .

Methyl Ester Hydrolysis

Final hydrolysis converts methyl ester 35 to this compound’s bioactive carboxylic acid form.

-

Reaction : Me₃SnOH in dichloroethane at 80°C cleaves the methyl ester, achieving near-quantitative conversion .

Key Reaction Data Table

| Reaction Type | Key Reagents/Conditions | Yield (%) | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Horner–Wittig Coupling | NaH, THF, 55°C | 38 | 3:2 dr at C12 | |

| Ireland–Claisen Rearrangement | LDA, TBDMS-Cl, 50°C | 72 | E-Δ14,15, R-C12 | |

| Ox |

科学的研究の応用

Synthesis and Derivatives

Recent advancements in synthetic methodologies have allowed for the development of novel analogs of herboxidiene that retain its biological activity while potentially improving pharmacological properties. The total synthesis of this compound and its derivatives has been achieved through innovative chemical strategies, including inverse electron-demand Diels-Alder reactions and Ferrier-type rearrangements .

Notable Synthetic Analogues:

- 6-Northis compound: Demonstrated reduced activity compared to this compound but serves as a valuable tool for structure-activity relationship (SAR) studies.

- Hybrid Molecules: New compounds combining features of this compound and other splicing modulators have been synthesized to enhance efficacy and selectivity .

Therapeutic Applications

The primary therapeutic application of this compound lies in its potential as an anticancer agent. Its ability to modulate splicing has implications for treating various cancers where alternative splicing plays a role in tumorigenesis.

Case Studies:

- In Vitro Studies: this compound and its analogs have shown significant antiproliferative effects in human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells .

- In Vivo Efficacy: Preclinical studies indicate that this compound can induce tumor regression in murine models, highlighting its potential for therapeutic use .

Summary Table of this compound Applications

作用機序

類似化合物との比較

Herboxidieneは、その特定の構造と生物活性により、ポリケチドの中で独特です。類似の化合物には以下が含まれます:

Pladienolide B: 異なる構造フレームワークを持つもう1つのスプライシング阻害剤.

ロバスタチン: 抗コレステロール活性を示しますが、分子標的と経路が異なります.

トリコスタチンA: 抗癌特性で知られていますが、ヒストン脱アセチル化酵素阻害を介して作用します.

This compoundは、その強力なスプライシング阻害活性と、さまざまな分野における幅広い応用範囲により、際立っています。

生物活性

Herboxidiene, a natural product derived from Streptomyces platensis, has garnered attention due to its significant biological activities, particularly in the realm of cancer therapeutics. This compound primarily acts as an inhibitor of pre-mRNA splicing by targeting the spliceosome, specifically the SF3B subunit. This article delves into the biological activity of this compound, including its mechanisms, synthetic analogs, and potential therapeutic applications.

This compound exerts its biological effects primarily through the modulation of pre-mRNA splicing. The spliceosome is a critical cellular machinery responsible for the removal of introns from pre-mRNA, and this compound disrupts this process by binding to the SF3B complex. This interaction leads to altered splicing patterns, which can inhibit the expression of oncogenic variants associated with various cancers .

Key Findings on Biological Activity

- Antitumor Activity : this compound has demonstrated potent antitumor properties across several human cancer cell lines. In cytotoxicity assays, it exhibited IC50 values in the low nanomolar range (4.5–22.4 nM), comparable to other known anticancer agents .

- Splicing Modulation : The compound effectively modulates alternative splicing of genes involved in cancer progression, such as MDM-2. This modulation is crucial as it can lead to decreased expression of proteins that promote tumor growth and survival .

- Cell Cycle Arrest : this compound induces G1 and G2/M phase arrest in cancer cells, further contributing to its antiproliferative effects .

Synthetic Derivatives and Structure-Activity Relationship (SAR)

The complexity of this compound's structure has prompted researchers to explore synthetic derivatives to enhance its pharmacological properties while simplifying its structure. Various analogs have been synthesized to determine their biological efficacy and mechanisms of action.

Notable Synthetic Analog Studies

- 6-Northis compound : This analog showed a significant reduction in activity (~10-fold) compared to this compound, indicating that specific structural features are critical for maintaining potency .

- C-6 Modified Derivatives : Research has focused on modifying the C-6 position of this compound to create less complex structures that retain or enhance binding affinity to SF3B and splicing inhibition capabilities .

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of this compound and its analogs:

特性

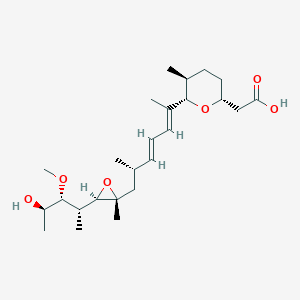

IUPAC Name |

2-[(2R,5S,6S)-6-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3R,4R)-4-hydroxy-3-methoxypentan-2-yl]-2-methyloxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-5-methyloxan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O6/c1-15(14-25(6)24(31-25)18(4)23(29-7)19(5)26)9-8-10-16(2)22-17(3)11-12-20(30-22)13-21(27)28/h8-10,15,17-20,22-24,26H,11-14H2,1-7H3,(H,27,28)/b9-8+,16-10+/t15-,17+,18-,19-,20-,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZXEMUWHQLLTC-LSIVYLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1C(=CC=CC(C)CC2(C(O2)C(C)C(C(C)O)OC)C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](O[C@@H]1/C(=C/C=C/[C@@H](C)C[C@@]2([C@H](O2)[C@H](C)[C@H]([C@@H](C)O)OC)C)/C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037297 | |

| Record name | Herboxidiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142861-00-5 | |

| Record name | Herboxidiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142861-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herboxidiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142861005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herboxidiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HERBOXIDIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB7EM5EUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。